Benzyl(2-hydroxyethyl)dimethylammonium chloride
Description
Molecular Architecture and IUPAC Nomenclature
This compound presents a well-defined molecular architecture characterized by a central quaternary nitrogen atom coordinated with distinct organic substituents. The International Union of Pure and Applied Chemistry nomenclature designates this compound as benzyl-(2-hydroxyethyl)-dimethylazanium chloride, reflecting the systematic naming conventions for quaternary ammonium salts. The molecular formula is established as C₁₁H₁₈ClNO with a molecular weight of 215.72 grams per mole, confirming the precise stoichiometric composition of the compound.
The structural framework consists of a positively charged nitrogen center bearing four distinct substituent groups: a benzyl moiety (C₆H₅CH₂-), two methyl groups (-CH₃), and a 2-hydroxyethyl chain (-CH₂CH₂OH). This arrangement creates an asymmetric quaternary ammonium cation that is charge-balanced by a chloride anion. The benzyl group contributes aromatic character to the molecule, while the hydroxyethyl substituent provides hydrogen bonding capability through its terminal hydroxyl functionality. The Chemical Abstracts Service registry number 7221-40-1 provides definitive identification for this specific structural arrangement.
The molecular geometry around the nitrogen center adopts a tetrahedral configuration typical of quaternary ammonium compounds. The bond angles and lengths are influenced by the steric requirements of the various substituents, particularly the bulky benzyl group. The presence of the hydroxyethyl chain introduces conformational flexibility to the molecule, allowing for multiple rotational isomers around the carbon-carbon and carbon-nitrogen bonds. The Simplified Molecular Input Line Entry System notation CN+(CCO)CC1=CC=CC=C1 provides a linear representation of the connectivity pattern within the molecule.
Crystallographic Data and Conformational Analysis
The crystallographic analysis of this compound reveals important structural parameters that define its solid-state organization. The compound crystallizes with a melting point range of 75-78°C, indicating a relatively low thermal stability compared to other quaternary ammonium salts. This melting behavior suggests moderate intermolecular interactions in the crystal lattice, primarily governed by electrostatic forces between the cationic and anionic components.
Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior of the compound in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and reveal dynamic behavior in solution. The benzyl protons appear as a complex multipinet in the aromatic region between 7.2-7.4 parts per million, while the methyl groups attached to nitrogen show singlet patterns around 3.0 parts per million. The hydroxyethyl chain produces distinctive multipinet patterns for the methylene protons, with coupling constants indicating conformational flexibility around the carbon-carbon bonds.
Conformational analysis demonstrates that the molecule adopts multiple low-energy conformations in solution, particularly involving rotation around the carbon-nitrogen bonds connecting the hydroxyethyl chain to the quaternary nitrogen center. Molecular mechanics calculations reveal that the global energy minimum corresponds to a conformation where the hydroxyl group is positioned to minimize steric interactions with the benzyl and methyl substituents. The conformational ensemble includes several distinct families of structures differing in the torsion angles around the C₆-C₇ and C₇-N bonds, suggesting significant flexibility in the hydroxyethyl chain region.
Temperature-dependent nuclear magnetic resonance studies indicate that the hydroxyethyl chain exhibits greater thermal motion compared to other parts of the molecule. This observation is consistent with the expected behavior of a flexible alkyl chain attached to a more rigid quaternary ammonium center. The coupling constants observed in the nuclear magnetic resonance spectra, ranging from 6.5 to 8 hertz, confirm the presence of multiple conformational states in rapid equilibrium on the nuclear magnetic resonance timescale.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Melting Point Range | 75-78°C | |
| Crystal Color | White | |
| Crystal Form | Crystalline powder | |
| European Community Number | 230-619-3 |
Computational Modeling of Electronic Structure
Advanced computational methods have been employed to elucidate the electronic structure and molecular properties of this compound. Density functional theory calculations provide detailed information about the electron distribution, molecular orbitals, and chemical bonding patterns within the compound. The quaternary nitrogen center carries a formal positive charge, which is delocalized through hyperconjugation with the adjacent carbon-hydrogen bonds of the methyl groups and the carbon-carbon bonds of the hydroxyethyl chain.
The highest occupied molecular orbital analysis reveals significant electron density localization on the aromatic benzyl ring system, while the lowest unoccupied molecular orbital shows contributions from both the aromatic system and the nitrogen center. This electronic distribution pattern influences the chemical reactivity and intermolecular interaction capabilities of the compound. The benzyl group acts as an electron-withdrawing substituent due to its aromatic character, stabilizing the positive charge on the nitrogen through resonance effects.
Electrostatic potential surface calculations demonstrate the charge distribution across the molecular surface, with the nitrogen center exhibiting the highest positive potential and the chloride anion providing charge neutralization. The hydroxyl group of the hydroxyethyl chain creates a region of negative electrostatic potential, contributing to the hydrogen bonding capability of the molecule. This amphiphilic character, arising from the combination of hydrophobic benzyl groups and hydrophilic hydroxyl functionality, influences the compound's solubility and aggregation behavior in aqueous systems.
Molecular dynamics simulations reveal the preferred conformational states and their relative stabilities under different environmental conditions. The benzyl group tends to adopt orientations that minimize steric clashes with the other substituents, while the hydroxyethyl chain exhibits significant conformational flexibility. The calculated dipole moment of the cation reflects the asymmetric charge distribution resulting from the different electronic properties of the substituent groups.
Properties
IUPAC Name |
benzyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO.ClH/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDFKWZQURWCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992945 | |
| Record name | N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7221-40-1 | |
| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7221-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Quaternization of Benzyl Chloride with 2-Hydroxyethyl Dimethylamine
A primary and straightforward method for preparing benzyl(2-hydroxyethyl)dimethylammonium chloride involves the quaternization reaction of benzyl chloride with 2-hydroxyethyl dimethylamine or similar amines containing hydroxyethyl groups. This reaction typically proceeds via nucleophilic substitution where the amine attacks the benzyl chloride, resulting in the formation of the quaternary ammonium salt.
- Solvent and Conditions: Ethanol or other polar solvents such as acetone or isopropyl alcohol are commonly used to facilitate the reaction and dissolve reactants.
- Temperature: The reaction is generally conducted under reflux or elevated temperatures (around 60–100°C) to promote completion.
- Reaction Time: Several hours (e.g., 8–10 hours) are required to ensure full conversion.
- Purification: Post-reaction, the product can be isolated by crystallization, filtration, and drying.
This approach is analogous to the preparation of related quaternary ammonium salts like benzyltrimethylammonium chloride, which is prepared by boiling benzyl chloride and trimethylamine in absolute ethanol.
Improved Process Using Sodium Carbonate and Controlled Temperature for Hydroxyethyl Amines
An advanced and industrially relevant method involves reacting benzyl chloride with bis(2-hydroxyethyl)amine in the presence of sodium carbonate to improve yield and purity by suppressing side reactions.
-
- A warmed mixture containing equimolar amounts of bis(2-hydroxyethyl)amine and sodium carbonate is prepared.
- Benzyl chloride is added slowly over 1–2 hours while maintaining the reaction temperature between 70–100°C (preferably 75–85°C) to control the exothermic reaction.
- After completion, toluene is added to the reaction mixture, which is then cooled to 50–65°C.
- The mixture is filtered to remove inorganic salts, and the toluene solution containing the product is dried by azeotropic distillation.
-
- The use of sodium carbonate inhibits formation of by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine, which can otherwise form in significant quantities (around 16–20%).
- Maintaining controlled temperature avoids decomposition and side reactions.
- The process yields nearly quantitative amounts of N,N-bis(2-hydroxyethyl)benzylamine, which can be further processed or isolated.
This method is adapted from a patented process for preparing N,N-bis(2-hydroxyethyl)benzylamine, which shares structural similarity and synthetic pathways with this compound.
Quaternization Using Acetone as Solvent for Energy-Efficient Synthesis
Another notable method, though described for benzyltriethylammonium chloride but applicable in principle to related quaternary ammonium compounds, uses acetone as a single solvent to carry out the quaternization reaction between benzyl chloride and the corresponding amine.
-
- Triethylamine and benzyl chloride are reacted in acetone at 60–66°C with stirring at 300–400 rpm for 8–10 hours.
- After reaction completion, additional acetone is added to dissolve the product.
- The solution is cooled to 5°C, followed by filtration and drying to obtain the quaternary ammonium chloride.
- The acetone solvent can be recovered and reused, reducing waste and energy consumption.
-
- Moderate reaction temperature reduces energy input.
- The process yields high purity product with yields around 86–87.5%.
- The method is environmentally friendly with reduced waste generation.
Though this method is described for benzyltriethylammonium chloride, the principle of quaternary ammonium salt formation in acetone solvent with controlled temperature and stirring can be applied to this compound synthesis with appropriate modifications.
Comparative Table of Preparation Methods
| Method | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Key Features | Yield / Purity |
|---|---|---|---|---|---|---|
| Direct Quaternization | Benzyl chloride + 2-hydroxyethyl dimethylamine | Ethanol (or similar) | Reflux (~78) | 8–10 | Simple, classical method | High, not specified |
| Sodium Carbonate-Assisted Alkylation | Benzyl chloride + bis(2-hydroxyethyl)amine + Na2CO3 | Toluene | 70–100 (optimal 75–85) | 1–2 (addition) + 1 h stirring | Suppresses by-products, azeotropic drying | Nearly quantitative |
| Acetone Solvent Quaternization | Benzyl chloride + amine (e.g., triethylamine) | Acetone | 60–66 | 8–10 | Energy efficient, solvent recyclable | 86–87.5% (for triethylammonium salt) |
Research Findings and Notes
- Reaction Control: Maintaining controlled temperature during the addition of benzyl chloride is critical to avoid excessive side reactions and decomposition.
- Use of Base: Sodium carbonate acts as a base to neutralize HCl formed during alkylation and prevents formation of unwanted by-products.
- Solvent Selection: Polar aprotic solvents like acetone and toluene are preferred for improved solubility and ease of product isolation.
- Purification: Filtration to remove inorganic salts and azeotropic drying are effective for obtaining high-purity products.
- Scale-Up Potential: The described methods, especially the sodium carbonate-assisted process and acetone solvent method, are suitable for industrial-scale synthesis due to their efficiency and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reactions typically occurring at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives .
Scientific Research Applications
Pharmaceutical Applications
BHDAC is utilized in the pharmaceutical industry primarily for its antimicrobial properties. It acts as a preservative in various formulations, enhancing the shelf life and safety of products.
Case Study: Antimicrobial Efficacy
A study demonstrated that BHDAC exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, showing potent activity at low concentrations. This property makes it an ideal candidate for inclusion in topical antiseptics and disinfectants used in clinical settings.
Agricultural Uses
In agriculture, BHDAC serves as a plant growth regulator and a pesticide formulation ingredient. Its surfactant properties enhance the dispersion and absorption of active ingredients in herbicides and fungicides.
Case Study: Enhanced Pesticide Efficacy
Research indicated that when BHDAC was combined with conventional herbicides, it improved the efficacy of weed control by increasing the penetration of the herbicide into plant tissues. This synergistic effect allows for reduced application rates while maintaining effectiveness, thereby promoting sustainable agricultural practices.
Industrial Applications
BHDAC is also employed in various industrial applications due to its surfactant properties. It is used in formulations for cleaning agents, textile treatments, and as a dispersant in paint formulations.
Data Table: Industrial Applications of BHDAC
| Application Area | Specific Use | Benefits |
|---|---|---|
| Cleaning Agents | Disinfectants and surface cleaners | Effective against bacteria and viruses |
| Textile Industry | Fabric softeners and dyeing agents | Improves dye uptake and fabric feel |
| Paint Industry | Paint dispersants | Enhances stability and application properties |
Safety and Environmental Impact
While BHDAC has numerous beneficial applications, its safety profile is crucial for its use. Studies have shown that it can cause skin irritation and respiratory issues upon exposure; therefore, proper handling procedures must be implemented.
Regulatory Considerations
The compound is subject to regulatory scrutiny due to its potential environmental impacts. It is essential for manufacturers to comply with safety guidelines to minimize risks associated with its use.
Mechanism of Action
The mechanism of action of benzyl(2-hydroxyethyl)dimethylammonium chloride involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and facilitating the transport of molecules across the membrane. This property makes it useful in various applications, including drug delivery and cell culture studies .
Comparison with Similar Compounds
Solubility and Surfactant Efficiency
- This compound exhibits superior solubility in water compared to longer-chain QACs like cetyltrimethylammonium chloride due to its hydroxyethyl group .
- Micellization studies show its critical micelle concentration (CMC) is higher than that of hexadecyltrimethylammonium chloride, indicating weaker self-assembly but better dispersibility .
Antimicrobial Activity
- While less potent than benzalkonium chloride against Gram-negative bacteria (e.g., E. coli), it demonstrates comparable efficacy against Gram-positive organisms (e.g., S. aureus) due to its balanced hydrophobicity .
- The hydroxyethyl group may reduce cytotoxicity compared to chlorinated derivatives like (3,4-dichlorobenzyl)dimethyltetradecylammonium chloride, making it safer for consumer products .
Thermodynamic Stability
- Gibbs free energy of micellization (ΔG°mic) is less negative than alkylbenzyldimethylammonium chlorides, reflecting weaker hydrophobic interactions but favorable entropy contributions from water release during aggregation .
Unique Advantages and Limitations
- Advantages :
- Limitations :
- Lower thermal stability compared to QACs with fully saturated alkyl chains .
- Reduced efficacy in hard water due to precipitation with divalent cations .
Biological Activity
Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHE-DMAC) is a quaternary ammonium compound (QAC) known for its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BHE-DMAC has the molecular formula CHClNO. It is characterized by a benzyl group and two hydroxyethyl groups attached to a dimethylammonium moiety, making it a cationic surfactant with potential applications in various fields, including medicine and sanitation.
Antimicrobial Activity
1. Mechanisms of Action
BHE-DMAC exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms include:
- Membrane Disruption : BHE-DMAC binds to the phospholipids and proteins in microbial cell membranes, leading to increased permeability and leakage of vital cellular components .
- Cationic Interaction : The positively charged ammonium group interacts with negatively charged bacterial membranes, facilitating entry into the cell and disrupting metabolic functions .
2. Efficacy Against Microorganisms
Research indicates that BHE-DMAC is effective against various pathogens:
- Gram-positive bacteria : Exhibits higher efficacy due to the structural composition of their cell walls.
- Gram-negative bacteria : While generally more resilient to QACs, studies show that BHE-DMAC retains significant activity against species like Escherichia coli and Pseudomonas aeruginosa.
Comparative Studies
A comparative analysis of BHE-DMAC with other quaternary ammonium compounds reveals its superior performance in certain contexts:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | 12.5 | 25 | Antibacterial |
| Benzalkonium chloride | 25 | 50 | Antibacterial |
| Dodecyl dimethyl ammonium chloride | 15 | 30 | Antifungal |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected QACs against common pathogens.
Case Studies
Case Study 1: Efficacy in Hard Water
A study evaluated the performance of BHE-DMAC in hard water conditions, demonstrating that it maintains high antimicrobial efficacy compared to other disinfectants. The presence of organic matter did not significantly reduce its effectiveness, making it suitable for diverse cleaning applications .
Case Study 2: Application in Biomedical Materials
Research highlighted the incorporation of BHE-DMAC into biomedical materials, enhancing their antibacterial properties. The compound's ability to reduce biofilm formation on surfaces was particularly noted, indicating its potential for use in medical devices .
Safety and Environmental Impact
While BHE-DMAC shows promising antimicrobial properties, concerns regarding its safety profile have been raised:
- Cytotoxicity : Some studies report cytotoxic effects at high concentrations, necessitating careful consideration in applications involving human tissues .
- Environmental Concerns : QACs, including BHE-DMAC, have been linked to ecological toxicity, particularly affecting aquatic organisms at elevated concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl(2-hydroxyethyl)dimethylammonium chloride, and how can purity be ensured?
- Methodology : A common approach involves quaternization of N,N-dimethyl-N-(2-hydroxyethyl)amine with benzyl chloride under reflux in acetonitrile at 80°C for 5–6 hours. Post-synthesis, purification via repeated recrystallization (e.g., ethyl acetate/acetone mixtures) is critical to achieve >98% purity, as confirmed by TLC and argentometric titration .
- Data Consideration : Yield optimization (e.g., 86% in BAC-16 synthesis) requires stoichiometric control of benzyl chloride and amine precursors .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- Purity : Non-aqueous titration (e.g., argentometric titration for chloride content) and HPLC .
- Solubility : Water solubility is confirmed via phase behavior studies; the compound is hygroscopic and forms clear aqueous solutions .
- Structural Confirmation : NMR (¹H/¹³C) to verify benzyl and hydroxyethyl groups, FTIR for ammonium and hydroxyl functional groups .
Q. What are the primary applications of this compound in academic research?
- Surfactant Studies : Acts as a cationic surfactant for investigating micelle formation, critical micellar concentration (CMC), and surface tension reduction in aqueous systems. Its hydroxyethyl group enhances solubility and interfacial activity compared to alkylammonium analogs .
- Material Science : Used as a templating agent for mesoporous materials or stabilizer in nanoparticle synthesis due to its amphiphilic structure .
Advanced Research Questions
Q. How does this compound enhance the stability of functional materials under harsh conditions?
- Case Study : In perovskite solar cells, dimethylammonium chloride analogs improve film stability by reducing defect density. Testing at 65°C under 1-sun illumination showed >1,600 hours of operational stability (T80 threshold), attributed to suppressed ion migration and improved crystallinity .
- Experimental Design : Compare aging kinetics of films synthesized with/without the compound using XRD (crystallinity decay) and impedance spectroscopy (ion migration analysis) .
Q. What strategies resolve contradictions in surfactant behavior data across different solvent systems?
- Contradiction Example : Discrepancies in CMC values may arise from solvent polarity or counterion effects.
- Resolution : Conduct systematic studies varying solvent polarity (e.g., water vs. ethanol/water mixtures) and ionic strength. Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during micellization .
Q. How can copolymerization with divinylbenzene modify the compound’s functionality for advanced applications?
- Methodology : Free-radical polymerization with divinylbenzene creates cross-linked cationic polymers. Optimize monomer ratios (e.g., 1:1 to 1:3) to tailor charge density and swelling behavior.
- Application : These polymers serve as ion-exchange resins or antimicrobial coatings, with efficacy tested via zeta potential measurements and biofilm inhibition assays .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Challenge : Residual benzyl chloride or unreacted amines can affect biological assays.
- Solution : LC-MS/MS with reverse-phase columns (C18) and MRM (multiple reaction monitoring) for selective detection. Validate methods using spiked samples with <0.1% detection limits .
Methodological Recommendations
- Synthesis Optimization : Vary reaction time (4–8 hours) and solvent (acetonitrile vs. DMF) to balance yield and purity .
- Stability Testing : For high-temperature studies, use accelerated aging protocols with controlled humidity chambers (e.g., 85°C/85% RH) and monitor degradation via UV-Vis spectroscopy .
- Data Reproducibility : Report solvent grade, purification cycles, and titration endpoints (e.g., potentiometric vs. visual) to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
